2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, a mixture of diastereomers, is a compound with a unique structure that includes a cyclopropane ring and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted cyclopropane compounds.
Scientific Research Applications
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific chemical transformations. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane carboxylic acids and their derivatives, such as:
- Cyclopropanecarboxylic acid
- 2,2-dichloro-1-methylcyclopropanecarboxylate
- Cyclopropylmethanol
Uniqueness
What sets 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid apart is its combination of a cyclopropane ring with an oxolane ring, which imparts unique chemical properties and reactivity. This structural feature makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(4-7(9)8(10)11)6-2-3-12-5-6/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
BTEZBAOBYIDKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)O)C2CCOC2 |
Origin of Product |
United States |
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